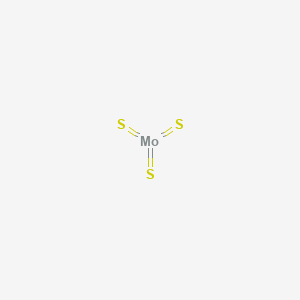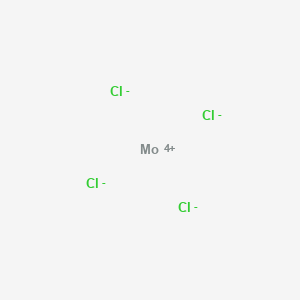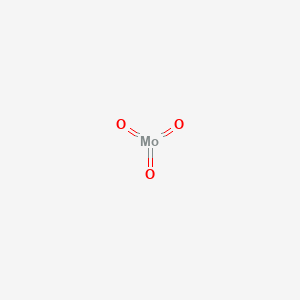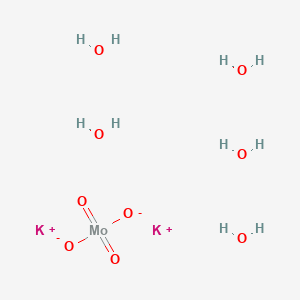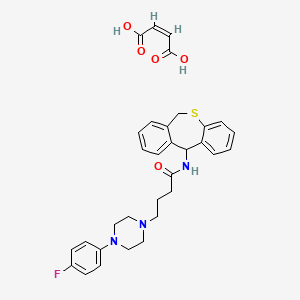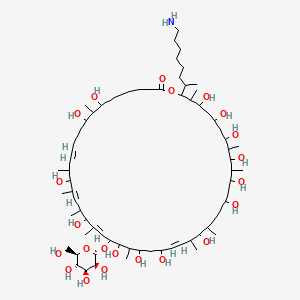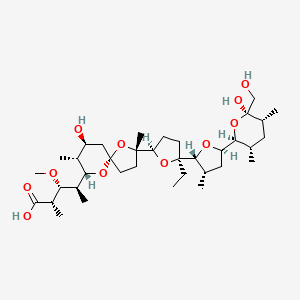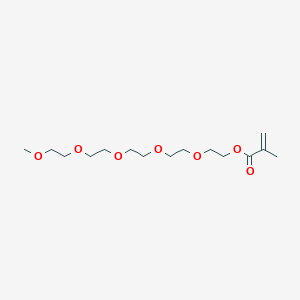
m-PEG5-2-methylacrylate
Vue d'ensemble
Description
M-PEG5-2-methylacrylate is a PEG- and Alkyl/ester-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
M-PEG5-2-methylacrylate can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular structure of m-PEG5-2-methylacrylate is C15H28O7 .Chemical Reactions Analysis
M-PEG5-2-methylacrylate is a PROTAC linker that belongs to the PEG and Alkyl/ester class and can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of m-PEG5-2-methylacrylate is 320.38 g/mol . It has a topological polar surface area of 72.4 Ų and a rotatable bond count of 17 .Applications De Recherche Scientifique
-
Scientific Field: Drug Development
- Application Summary : m-PEG5-2-methylacrylate is a PEG- and Alkyl/ester-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- Methods of Application : The m-PEG5-2-methylacrylate is used in the synthesis of PROTACs . The process involves connecting two different ligands with this linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
- Results or Outcomes : The use of m-PEG5-2-methylacrylate in PROTACs allows for the selective degradation of target proteins . This has potential applications in the development of treatments for various diseases where the degradation of a specific protein could be beneficial .
-
Scientific Field: Polymer Materials
- Application Summary : Poly(glycidyl methacrylate) microspheres, which can be synthesized using similar compounds, have been widely used in many fields .
- Methods of Application : There are three main preparation methods of these microspheres: suspension polymerization, the seed expansion method, and precipitation polymerization .
- Results or Outcomes : By introducing different functional groups into microspheres, the hydrophobicity, solubility and biocompatibility of the microspheres were improved . These microspheres could be applied as high-performance chromatographic fillers, catalyst carriers, and in biomedical and adsorbent fields .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWOCHHKHGDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG5-2-methylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



